4-methyl-3-(1H-pyrazol-1-yl)aniline
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Overview
Description
4-methyl-3-(1H-pyrazol-1-yl)aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-methyl-3-nitroaniline with hydrazine derivatives. One common method is the cyclization of 4-methyl-3-nitroaniline with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
4-methyl-3-(1H-pyrazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole: Similar in structure but lacks the aniline group.
3-(1H-pyrazol-1-yl)aniline: Similar but without the methyl group on the pyrazole ring.
4-(1H-pyrazol-1-yl)methyl aniline: Similar but with a different substitution pattern.
Uniqueness
4-methyl-3-(1H-pyrazol-1-yl)aniline is unique due to the presence of both the methyl group and the aniline group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11N3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-3-pyrazol-1-ylaniline |
InChI |
InChI=1S/C10H11N3/c1-8-3-4-9(11)7-10(8)13-6-2-5-12-13/h2-7H,11H2,1H3 |
InChI Key |
QQBZQTOUNWKURS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N2C=CC=N2 |
Origin of Product |
United States |
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